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An In-Depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride: Properties,
Synthesis, and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent
nitrogen atoms. It stands as a "privileged scaffold" in medicinal chemistry, forming the core
structural framework for a multitude of approved therapeutic agents.[1] Its versatility allows for
substitution at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic
properties. This has led to the development of blockbuster drugs across various therapeutic
areas, including kinase inhibitors for oncology (e.g., Crizotinib, Ibrutinib) and anti-inflammatory
agents.[1][2]

1-Methyl-1H-pyrazol-4-amine, particularly in its dihydrochloride salt form for enhanced stability
and solubility, is a critical building block for synthesizing these complex molecules. The
presence of a primary amine at the 4-position provides a key reactive handle for elaboration,
allowing its incorporation into larger, biologically active constructs. This guide serves as a
technical resource for researchers, chemists, and drug development professionals, providing
in-depth information on the chemical properties, synthesis, analytical characterization, and
strategic applications of this valuable intermediate.

Core Chemical and Physical Properties
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A thorough understanding of the fundamental properties of a building block is paramount for its
effective use in synthesis and process development.

Identification and Structure

o Chemical Name: 1-Methyl-1H-pyrazol-4-amine dihydrochloride

e Synonyms: 4-Amino-1-methyl-1H-pyrazole Dihydrochloride, 1-methylpyrazol-4-
amine;dihydrochloride[3][4]

o Parent Compound CAS: 69843-13-6 (for the free base, 1-Methyl-1H-pyrazol-4-amine)[5]

« CAS Number: 1063734-49-5[3]

Physicochemical Data

The dihydrochloride salt form is typically a crystalline solid, offering improved handling and
stability compared to the free base, which is a liquid.[6] The data below is compiled from
various chemical suppliers and databases.
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Property Value Source(s)
Molecular Formula CaHoCI2N3 [4]

Molecular Weight 170.04 g/mol [4]

Appearance White to off-white solid/powder  General observation

] ] Data not consistently available;
Melting Point . ) N/A
varies by supplier

Soluble in polar solvents like

o water and Dimethyl Sulfoxide
Solubility ) o Inferred from salt structure

(DMSO). Sparing solubility in

non-polar organic solvents.

Store at room temperature
under an inert atmosphere

Storage Conditions (e.g., Argon or Nitrogen). Keep  [7]
container tightly sealed in a

dry, well-ventilated place.

Synthesis and Purification

The most common and efficient route to 1-Methyl-1H-pyrazol-4-amine is through the chemical
reduction of its nitro precursor, 1-Methyl-4-nitro-1H-pyrazole. This method provides high yields
and purity.

Synthetic Pathway Rationale

The synthesis is a robust two-step process from the commercially available 1-methyl-4-
nitropyrazole.

o Catalytic Hydrogenation: The nitro group is highly susceptible to reduction. Catalytic
hydrogenation using palladium on carbon (Pd/C) is the industry-standard method. It is highly
efficient, selective for the nitro group, and the catalyst can be easily removed by filtration.
The reaction is typically run in an alcohol solvent like methanol under hydrogen pressure.[8]
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» Salt Formation: The resulting free base amine is then treated with a solution of hydrochloric
acid (HCI) in a suitable solvent (e.qg., diethyl ether or isopropanol) to precipitate the
dihydrochloride salt. Using two equivalents of HCI ensures protonation of both the basic
pyrazole ring nitrogen and the 4-amino group, maximizing water solubility and stability.

Visualized Synthesis Workflow

Step 1: Reduction of Nitro Group

(1-Methyl-4-nitro-1H-pyrazole)

2, Pd/C
Methanpl, 70°C, 60 bar

1-Methyl-1H-pyrazol-4-amine
(Free Base)

Step 2: Dihydrochloride Salt Formation

1-Methyl-1H-pyrazol-4-amine
(Free Base)

2 eq. HCI
Anhydrous Solvent (e.g., Ether)

1-Methyl-1H-pyrazol-4-amine
Dihydrochloride (Product)

Click to download full resolution via product page

Caption: General synthesis workflow for 1-Methyl-1H-pyrazol-4-amine dihydrochloride.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established literature procedures.[8]
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Setup: To a hydrogenation vessel, add 1-Methyl-4-nitro-1H-pyrazole (1.0 eq) and a catalytic
amount of 10% Palladium on Carbon (approx. 5-10 mol%).

Solvent Addition: Add anhydrous methanol to the vessel to dissolve the starting material
(approx. 10-20 mL per gram of substrate).

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas.
Pressurize the vessel to the desired hydrogen pressure (e.g., 60 bar) and heat to the target
temperature (e.g., 70°C).[8]

o Expert Insight: The use of elevated temperature and pressure significantly accelerates the
reaction rate, often allowing for completion within a few hours. Reaction progress can be
monitored by TLC or LC-MS.

Workup (Free Base): Once the reaction is complete, cool the vessel to room temperature
and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a
pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

Isolation (Free Base): Concentrate the filtrate under reduced pressure to yield 1-Methyl-1H-
pyrazol-4-amine as the free base.

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable anhydrous
solvent (e.g., methanol or isopropanol). Add a solution of anhydrous HCI (2.0-2.2
equivalents) in diethyl ether or isopropanol dropwise with stirring.

Precipitation and Collection: The dihydrochloride salt will precipitate out of the solution.
Continue stirring for 30-60 minutes in an ice bath to maximize precipitation. Collect the solid
product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the
final product.

o Trustworthiness Check: The purity of the final product should be verified by NMR
spectroscopy and melting point analysis. The presence of two equivalents of HCI can be
confirmed by titration or elemental analysis.

Analytical Characterization
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Robust analytical characterization is essential to confirm the identity and purity of the
synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this compound. Deuterated dimethyl
sulfoxide (DMSO-ds) is an excellent solvent choice as it readily dissolves the polar
dihydrochloride salt and its residual solvent peak does not typically interfere with key signals.[9]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16395732/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Expected Chemical o Assignment &
Nucleus ) Multiplicity o
Shift (8, ppm) Justification

-NHs*: The amine
protons are acidic and
exchangeable. In the
dihydrochloride salt,
1H NMR ~10.0- 12.0 Broad Singlet they will be
significantly
deshielded and
appear as a very

broad signal.

H5 (pyrazole ring):
_ Proton adjacent to two
~8.0-8.2 Singlet )
nitrogen atoms,

deshielded.

H3 (pyrazole ring):
~7.6-7.8 Singlet The other proton on

the pyrazole ring.

-CHs: Methyl group
~3.8-4.0 Singlet attached to the ring

nitrogen.

13C NMR ~135 C C5 (pyrazole ring)

~125 C C3 (pyrazole ring)

C4 (pyrazole ring):
~105 C Carbon bearing the

amino group.

-CHs: N-methyl

carbon.

~38 CHs

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and
instrument calibration. The residual proton signal in DMSO-de appears around & 2.50 ppm, and
a water peak is often observed around & 3.3 ppm.[10]
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Protocol: NMR Sample Preparation

o Weigh approximately 5-10 mg of 1-Methyl-1H-pyrazol-4-amine dihydrochloride directly
into a clean, dry NMR tube.

o Add approximately 0.6-0.7 mL of DMSO-ds to the tube.
o Cap the tube securely and vortex or sonicate gently until the solid is completely dissolved.

e Insert the NMR tube into the spinner turbine, adjust the depth correctly, and place it in the
NMR spectrometer for analysis.

Mass Spectrometry (MS)

Using electrospray ionization (ESI) in positive mode, the expected mass spectrum would show
the molecular ion for the free base.

o Expected lon: [M+H]*, where M is the mass of the free base (C4H7N3s).
e Calculated m/z: 98.07

Reactivity and Applications in Drug Development

The utility of 1-Methyl-1H-pyrazol-4-amine dihydrochloride stems from the reactivity of its 4-
amino group, making it a cornerstone for building complex molecular architectures.

Chemical Reactivity Profile

The primary amine is a potent nucleophile, readily participating in a variety of essential bond-
forming reactions in drug synthesis:

o Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form stable amide bonds.
This is the most common application, as the amide linkage is a key structural feature in
many kinase inhibitors.

o Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

» Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form secondary amines.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1437859?utm_src=pdf-body
https://www.benchchem.com/product/b1437859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

e Buchwald-Hartwig or Ullmann Coupling: N-arylation reactions to connect the amine to an
aromatic or heteroaromatic ring.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many modern kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 2 (CDK2) or
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), utilize a substituted pyrazole core.[2][11]
The 4-amino pyrazole can be coupled with a heterocyclic carboxylic acid to form a core
scaffold, which is then further elaborated.

Amide Bond Formation

1-Methyl-1H-pyrazol-4-amine Heterocyclic Carboxylic Acid
(as free base) (e. g Pyrazolopyrimidine)

Coupling Agent (e.qg., PyBOP)
Non-nucleophilic Base (DIPEA)
Solvent (e.g., DCM)

v

Kinase Inhibitor Core Scaffold
(Amide Product)

Click to download full resolution via product page

Caption: Use of the amine in a typical amide coupling reaction.

Protocol: Representative Amide Coupling Reaction

This protocol is a representative example based on established literature procedures.[8]

e Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the
heterocyclic carboxylic acid (1.0 eq), 1-Methyl-1H-pyrazol-4-amine (1.05 eq, typically
liberated from the salt in situ or used as the free base), and a coupling agent such as PyBOP
(1.1 eq).
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» Solvent and Base: Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or
Dimethylformamide (DMF). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine
(DIPEA) (2.5-3.0 eq).

o Expert Insight: DIPEA is critical. It acts as a base to neutralize the HCI from the starting
material salt and the acid generated during the coupling reaction without competing as a
nucleophile, which would lead to unwanted side products.

o Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-
24 hours. Monitor progress by TLC or LC-MS.

o Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl
acetate and wash sequentially with agueous sodium bicarbonate solution, water, and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can then be purified by flash column
chromatography on silica gel to yield the pure amide product.

Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent.

» Hazard Identification: The free base is classified as a skin and eye irritant.[6] Similar
precautions should be taken for the dihydrochloride salt.

o Handling and PPE: Use in a well-ventilated area or a chemical fume hood. Wear standard
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves. Avoid breathing dust.

o First Aid:

[¢]

Eyes: In case of contact, immediately rinse cautiously with water for several minutes.

o

Skin: Wash with plenty of soap and water.

Inhalation: Move to fresh air.

o

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds019978
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Storage and Stability: Store in a tightly closed container in a dry, well-ventilated place. For
long-term stability, storage under an inert atmosphere is recommended to prevent potential
degradation from air and moisture.[7]

Conclusion

1-Methyl-1H-pyrazol-4-amine dihydrochloride is a high-value, versatile chemical
intermediate. Its straightforward synthesis, well-defined reactivity, and the proven importance of
the pyrazole scaffold make it an indispensable tool for researchers in pharmaceutical and
agrochemical development. A comprehensive understanding of its properties, handling
requirements, and reaction characteristics, as outlined in this guide, empowers scientists to
leverage this building block effectively in the discovery and synthesis of novel, high-impact
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [1-Methyl-1H-pyrazol-4-amine dihydrochloride chemical
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dihydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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